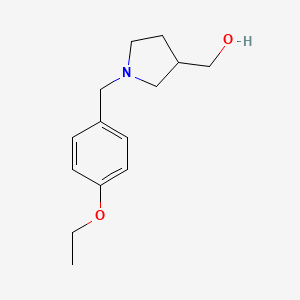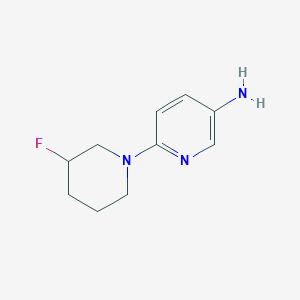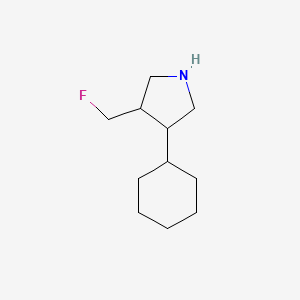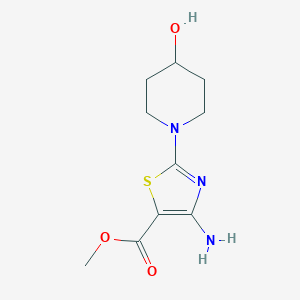
(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol
説明
Synthesis Analysis
The synthesis of pyrrolidine compounds, such as EPPM, often involves ring construction from different cyclic or acyclic precursors . The pyrrolidine ring is one of the nitrogen heterocycles widely used by medicinal chemists to obtain compounds for the treatment of human diseases .Molecular Structure Analysis
The molecular structure of EPPM includes a pyrrolidine ring, which is a five-membered ring with nitrogen as one of the members . The pyrrolidine ring is known to adopt a half-chair conformation .科学的研究の応用
Drug Discovery and Medicinal Chemistry
The pyrrolidine ring, a core structure in “(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol”, is a versatile scaffold in drug discovery. It’s widely used by medicinal chemists to create compounds for treating human diseases due to its ability to efficiently explore the pharmacophore space, contribute to stereochemistry, and increase three-dimensional coverage . This compound can be used to synthesize selective androgen receptor modulators (SARMs), optimizing structures for better pharmacokinetic profiles .
Biological Activity Profiling
Pyrrolidine derivatives exhibit a range of biological activities, including antimicrobial, anti-inflammatory, anticancer, antidepressant, and anticonvulsant effects . The compound could be used to develop new bioactive agents with these properties, potentially leading to the treatment of various infections and diseases.
Stereoselective Synthesis
The stereogenicity of carbons in the pyrrolidine ring allows for the creation of different stereoisomers. These isomers can have diverse biological profiles due to their different binding modes to enantioselective proteins . This feature is crucial for synthesizing enantiomerically pure compounds in pharmaceuticals.
Structural Diversity in Heterocyclic Chemistry
Heterocyclic compounds containing the pyrrolidine ring are essential in the discovery of novel drugs. They serve as intermediates in medicinal and organic chemistry, providing structural diversity and aiding in the synthesis of various alkaloids and unusual β-amino acids .
Crystallography and Material Science
The crystal structure of phenyl (pyrrolidin-1-yl)methanone derivatives, which are closely related to the compound , has been elucidated. This information is valuable for understanding the material properties and designing new materials with desired physical and chemical characteristics .
Pharmacokinetics and ADME/Tox
The introduction of heteroatomic fragments, such as the pyrrolidine ring, in drug molecules is a strategic choice to modify physicochemical parameters and achieve optimal ADME/Tox results for drug candidates . This compound could be used to improve the pharmacokinetic profile of new drug candidates.
Agrochemical Applications
Nitrogen-containing heterocyclic compounds, like pyrrolidine derivatives, have significant applications in agrochemistry. They can be used to develop new pesticides or herbicides with enhanced efficacy and selectivity .
Synthetic Methodologies
The compound can be utilized in various synthetic strategies, either by constructing the pyrrolidine ring from different cyclic or acyclic precursors or by functionalizing preformed pyrrolidine rings. These methodologies are fundamental for the synthesis of complex molecules in organic chemistry .
作用機序
Target of Action
The compound contains a pyrrolidine ring, which is a common structural motif in many biologically active compounds . .
Mode of Action
The mode of action would depend on the specific targets of the compound. Pyrrolidine derivatives can interact with their targets in various ways, often involving the formation of hydrogen bonds or hydrophobic interactions .
Biochemical Pathways
Again, without specific studies, it’s hard to say which biochemical pathways this compound might affect. Pyrrolidine derivatives are known to be involved in a wide range of biological activities .
特性
IUPAC Name |
[1-[(4-ethoxyphenyl)methyl]pyrrolidin-3-yl]methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21NO2/c1-2-17-14-5-3-12(4-6-14)9-15-8-7-13(10-15)11-16/h3-6,13,16H,2,7-11H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JGDNDCWLVQFOOJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)CN2CCC(C2)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
235.32 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1-(4-Ethoxybenzyl)pyrrolidin-3-yl)methanol | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![3-(azetidin-3-yl)benzo[d][1,2,3]triazin-4(3H)-one](/img/structure/B1488709.png)
![4-Chloro-6-fluoro-2-methylbenzo[4,5]thieno[3,2-d]pyrimidine](/img/structure/B1488710.png)

![4-(Ethoxymethyl)-8-oxa-2-azaspiro[4.5]decane](/img/structure/B1488713.png)
![3-(Aminomethyl)-[1,2,4]triazolo[4,3-a]pyrazin-8-ol](/img/structure/B1488714.png)
![3-(aminomethyl)-N,N-diethyl-[1,2,4]triazolo[4,3-a]pyrazin-8-amine](/img/structure/B1488715.png)
![7-(Methoxymethyl)-2,3,4,5-tetrahydrobenzo[f][1,4]oxazepine](/img/structure/B1488716.png)
![2-(6-Ethoxy-[1,2,4]triazolo[4,3-b]pyridazin-3-yl)ethan-1-amine](/img/structure/B1488717.png)



![6-(2-aminoethyl)-1-ethyl-1,6-dihydro-7H-pyrrolo[2,3-c]pyridin-7-one](/img/structure/B1488728.png)
![thieno[2,3-e][1,2,3]triazolo[1,5-a]pyrimidin-5(4H)-one](/img/structure/B1488730.png)
